molecular formula C12H10O3 B13930433 4-Hydroxy-5-methyl-2-naphthalenecarboxylic acid

4-Hydroxy-5-methyl-2-naphthalenecarboxylic acid

Cat. No.: B13930433
M. Wt: 202.21 g/mol
InChI Key: ULBVJZQHBHJPNL-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-2-naphthalenecarboxylic acid is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, featuring a hydroxyl group at the 4th position, a methyl group at the 5th position, and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methyl-2-naphthalenecarboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-5-methylnaphthalene with a suitable acylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methyl-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-5-methyl-2-naphthalenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-2-naphthalenecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and carboxylic acid groups play crucial roles in its binding affinity and specificity, influencing the pathways involved in its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-naphthalenecarboxylic acid: Lacks the methyl group at the 5th position.

    5-Methyl-2-naphthalenecarboxylic acid: Lacks the hydroxyl group at the 4th position.

    2-Naphthalenecarboxylic acid: Lacks both the hydroxyl and methyl groups.

Uniqueness

4-Hydroxy-5-methyl-2-naphthalenecarboxylic acid is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of chemical modifications and applications compared to its similar counterparts.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

4-hydroxy-5-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O3/c1-7-3-2-4-8-5-9(12(14)15)6-10(13)11(7)8/h2-6,13H,1H3,(H,14,15)

InChI Key

ULBVJZQHBHJPNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=C2O)C(=O)O

Origin of Product

United States

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